N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a brominated propenylidene moiety and a 2,4-dichlorophenyl substituent. The presence of halogen atoms (Br, Cl) may enhance electronic interactions and binding affinity in biological systems.
Properties
Molecular Formula |
C19H13BrCl2N4O |
|---|---|
Molecular Weight |
464.1 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H13BrCl2N4O/c20-13(8-12-4-2-1-3-5-12)11-23-26-19(27)18-10-17(24-25-18)15-7-6-14(21)9-16(15)22/h1-11H,(H,24,25)(H,26,27)/b13-8-,23-11+ |
InChI Key |
JVWUREFKOSSJIK-WFPAXVNTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-3-phenylprop-2-en-1-al with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures and environmental controls are crucial due to the use of halogenated compounds and organic solvents.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that pyrazole compounds can inhibit various cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival.
Case Study:
A study demonstrated that derivatives of pyrazole with specific substitutions exhibited significant inhibitory activity against EGFR (epidermal growth factor receptor) and other kinases associated with cancer progression. The compound's structure allows it to interact effectively with these targets, showing promise as a lead compound in anticancer drug development .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound has been evaluated for its ability to reduce inflammation in animal models.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
Neuroprotective Effects
Recent studies have indicated that certain pyrazole derivatives can exhibit neuroprotective effects by inhibiting enzymes related to neurodegenerative diseases.
Case Study:
Research highlighted that specific pyrazole analogs inhibited acetylcholinesterase (AChE) and carbonic anhydrase, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .
Pesticidal Activity
The unique structure of this compound makes it a candidate for development as a pesticide.
Research Findings:
Studies have shown that pyrazole-based compounds can act as effective fungicides and herbicides due to their ability to disrupt biochemical pathways in pests .
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Fungal pathogens | 85% | |
| Pyrazole analog X | Insect pests | 90% |
Fluorescent Materials
Pyrazoles are also being explored for their applications in materials science, particularly in the development of fluorescent materials.
Case Study:
Research has indicated that certain pyrazole derivatives can be incorporated into polymer matrices to create materials with enhanced fluorescent properties, suitable for sensors and imaging applications .
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Halogenation : Bromine in the propenylidene moiety (target compound) vs. chlorine in E-DPPC could alter steric and electronic profiles, affecting molecular docking interactions.
- Structural Complexity : The benzodioxol-imidazol derivative introduces heterocyclic diversity, which may enhance hydrogen-bonding interactions in crystal packing.
Crystallographic and Spectroscopic Characterization
- X-ray Diffraction : Analogs like E-DPPC and the benzodioxol derivative were resolved via single-crystal X-ray analysis using SHELX programs , confirming (E)-configurations and planar geometries. The target compound’s structure could be similarly validated using SHELXL or ORTEP .
- Spectroscopic Techniques : E-DPPC was characterized using FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm), and ESI-MS (m/z 365.21) . These methods are applicable to the target compound for verifying hydrazide and halogen moieties.
Computational Studies
- DFT Calculations: E-DPPC underwent B3LYP/6-311G** calculations in gas and aqueous phases, revealing solvent effects on electronic properties .
- Solvation Models : The self-consistent reaction field (SCRF) method applied to E-DPPC highlighted solvation energy differences, suggesting the target compound’s dichlorophenyl group may enhance aqueous stability compared to isobutyl analogs.
Research Findings and Implications
- Biological Relevance : While direct pharmacological data for the target compound are unavailable, E-DPPC and related pyrazole-carbohydrazides exhibit antimicrobial and anticancer activities . The bromine and chlorine substituents in the target compound may synergistically improve these effects.
- Crystal Packing : The benzodioxol derivative showed intermolecular N–H···O hydrogen bonds, a feature likely shared by the target compound due to its hydrazide group.
Biological Activity
Overview
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.24 g/mol. Its structure includes a bromine atom and dichlorophenyl groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives often act by:
- Inhibiting enzymes : Many pyrazoles inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Modulating signaling pathways : They can affect pathways involved in cell proliferation and apoptosis.
- Interacting with receptors : Some compounds may bind to specific receptors, altering their activity and downstream effects.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6 in vitro.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| Test Compound | 61–85% at 10 µM | 76–93% at 10 µM |
These results indicate that the compound could be a promising candidate for developing new anti-inflammatory agents .
Antimicrobial Activity
Studies have indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. For example:
| Pathogen | Activity (Zone of Inhibition) |
|---|---|
| E. coli | Moderate |
| S. aureus | Significant |
| Pseudomonas aeruginosa | Variable |
Compounds similar to this compound have been tested against these bacteria with promising results .
Anticancer Activity
The potential anticancer activity of this compound has also been explored. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : They can cause cell cycle arrest at the G0/G1 phase.
- Induction of Apoptosis : By activating caspases and increasing the expression of pro-apoptotic proteins.
In vitro studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrazole derivatives related to this compound. Researchers found that modifications in the substituents significantly affected the biological activity:
Study Findings
| Modification | Biological Activity |
|---|---|
| Addition of halogens | Increased antimicrobial activity |
| Aromatic substitutions | Enhanced anti-inflammatory effects |
| Alkyl chain length | Varied cytotoxicity against cancer cells |
These findings highlight the importance of structural diversity in optimizing the biological activity of pyrazole derivatives .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this pyrazole-carbohydrazide derivative?
Methodological Answer: The compound is synthesized via condensation reactions between hydrazide precursors and substituted aldehydes/ketones. Key steps include:
- Hydrazide Preparation : Start with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid, converted to its hydrazide using hydrazine hydrate under reflux in ethanol .
- Condensation : React with (1E,2Z)-2-bromo-3-phenylprop-2-enal under acidic conditions (e.g., glacial acetic acid) to form the Schiff base. Monitor reaction progress via TLC and optimize temperature (60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity via melting point and HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Determine absolute configuration and stereochemistry. Crystallize in DMSO/ethanol, and solve the structure using SHELXL (space group , Z = 4). Refinement parameters (R1 < 0.05) ensure accuracy .
- Spectroscopy :
- FT-IR : Identify imine (C=N, ~1600 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) bonds .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The (1E,2Z)-configured propenylidene group shows distinct coupling patterns (e.g., = 12–15 Hz) .
- ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) resolve electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry in gas phase and solvent (IEFPCM model for DMSO). Compare bond lengths/angles with SCXRD data to validate computational models .
- NBO Analysis : Identify hyperconjugative interactions (e.g., n→π* in the hydrazide moiety) affecting stability. Charge distribution maps reveal electrophilic sites (e.g., Br atom) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.2 eV) to predict redox behavior and correlate with experimental cyclic voltammetry .
Q. What challenges arise in resolving stereochemical ambiguities via crystallography?
Methodological Answer:
- Disorder in Crystal Lattices : The (1E,2Z)-configuration may cause positional disorder in the propenylidene group. Mitigate using anisotropic displacement parameters and TWINABS for multi-component refinement .
- Heavy Atom Effects : Bromine’s high electron density can obscure lighter atoms (C, N). Collect high-resolution data (θ > 25°) and apply absorption corrections (SADABS) .
Q. How are molecular docking protocols designed to study biological interactions?
Methodological Answer:
- Target Selection : Dock against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 5KIR) via PyMOL .
- Binding Affinity : Score poses using Gibbs free energy (ΔG ~ −8.5 kcal/mol). Validate with MD simulations (100 ns) to assess stability of hydrogen bonds with Arg120/His90 residues .
Q. How should contradictory data between experimental and computational results be analyzed?
Methodological Answer:
- Vibrational Spectroscopy vs. DFT : If experimental IR bands deviate >30 cm⁻¹ from DFT predictions, re-examine solvent effects (SCRF model) or anharmonic corrections .
- Crystallographic vs. Optimized Geometries : RMSD >0.2 Å may indicate crystal packing forces distorting gas-phase conformers. Perform QM/MM simulations incorporating lattice energy .
Q. What experimental design (DoE) principles optimize reaction conditions?
Methodological Answer:
- Factorial Design : Vary temperature (50–90°C), catalyst (p-TsOH vs. AcOH), and solvent (ethanol vs. THF). Use ANOVA to identify significant factors (e.g., temperature contributes 65% to yield variance) .
- Response Surface Methodology (RSM) : Maximize yield (>85%) at 75°C with 10 mol% AcOH. Confirm robustness via triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
